Afatinib Impurity

説明

Afatinib is a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . It is also known as Gilotrif and Giotrif . Afatinib impurity 11 is an impurity of Afatinib .

Synthesis Analysis

Afatinib was subjected to stress degradation studies under hydrolytic (acid, base and neutral), oxidative, thermal and photolytic conditions . Two major degradation products (DP2 and DP3) were isolated using preparative HPLC and their structures were confirmed by conducting 1H and 13C NMR experiments .

Molecular Structure Analysis

The major circulating form of afatinib in human plasma were adducts of afatinib covalently bound to plasma proteins . A total of 11 unknown degradation products were characterized using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS) .

Chemical Reactions Analysis

Afatinib is an irreversible ErbB family blocker that is well absorbed, with maximum plasma concentration attained at 2–5 h . Afatinib demonstrates high apparent clearance after oral administration and is eliminated primarily as unchanged drug by faecal excretion .

Physical And Chemical Properties Analysis

Afatinib has time-independent pharmacokinetic characteristics . Maximum plasma concentrations of afatinib are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine .

科学的研究の応用

Synthesis Process and Impurity Identification

- A study by Kumar et al. (2019) elaborated on the synthesis of Afatinib Dimaleate, highlighting the process control for impurities. During the synthesis, a new impurity, identified as acetamide impunity, was characterized. This process allows for the control of both process-related and degradation impurities (Kumar et al., 2019).

Validation of Analytical Methods

- Research by Ivaturi et al. (2021) developed a UPLC method for determining Afatinib and its related substances in bulk and dosage forms. This method was validated for specificity, linearity, accuracy, and precision, crucial for quality control in pharmaceuticals (Ivaturi et al., 2021).

Pharmacokinetics and Metabolism

- Stopfer et al. (2012) investigated the pharmacokinetics and metabolism of Afatinib in healthy male volunteers. This study provided insights into Afatinib's absorption, distribution, metabolism, and excretion, essential for understanding its therapeutic and side effect profiles (Stopfer et al., 2012).

Clinical Pharmacokinetics and Pharmacodynamics

- Wind et al. (2016) explored the pharmacokinetics and pharmacodynamics of Afatinib, providing data on its plasma concentration, metabolism, and interactions with food and other drugs. Such information is crucial for optimizing dosing regimens (Wind et al., 2016).

Therapeutic Drug Monitoring

- A study by Sogawa et al. (2018) focused on developing an ELISA for quantifying Afatinib in plasma for therapeutic drug monitoring. This method aids in the personalized dosing of Afatinib, enhancing its therapeutic efficacy and safety (Sogawa et al., 2018).

Nanoparticle Delivery Systems

- Research by Wang et al. (2019) involved developing redox-sensitive lipid-polymer hybrid nanoparticles for delivering Afatinib. This novel delivery system aims to improve the bioavailability and therapeutic outcomes of Afatinib in lung cancer treatment (Wang et al., 2019).

Inhalable Nanoparticles for NSCLC Therapy

- Elbatanony et al. (2020) formulated Afatinib-loaded PLGA nanoparticles for inhalational delivery in NSCLC treatment. This approach targets localized therapy, potentially enhancing Afatinib's effectiveness and reducing systemic side effects (Elbatanony et al., 2020).

Drug Interaction Studies

- Wind et al. (2014) conducted studies on the pharmacokinetic drug interactions of Afatinib with Rifampicin and Ritonavir. Understanding these interactions is vital for the safe and effective use of Afatinib in patients on multiple medications (Wind et al., 2014).

作用機序

Target of Action

Afatinib Impurity D, also known as Z-Afatinib, primarily targets the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These receptors play a crucial role in cell proliferation, survival, invasion, and differentiation .

Mode of Action

Z-Afatinib is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This action leads to the downregulation of ErbB signaling .

Biochemical Pathways

The primary biochemical pathway affected by Z-Afatinib is the EGFR-dependent downstream pathway, particularly the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . This pathway is often mutated in lung cancer and is involved in fundamental processes such as cell proliferation, survival, invasion, and differentiation .

Pharmacokinetics

Z-Afatinib exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .

Result of Action

The result of Z-Afatinib’s action is the suppression of tumor cell growth and spread across a broad range of cancers . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, Z-Afatinib prevents the activation of these receptors, thereby inhibiting the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of Z-Afatinib can be influenced by various environmental factors. For instance, food intake can reduce total exposure to afatinib . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of afatinib . Age, ethnicity, smoking status, and hepatic function have no influence on afatinib pharmacokinetics, while females and patients with low body weight have increased exposure to afatinib .

Safety and Hazards

特性

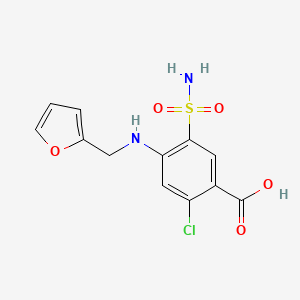

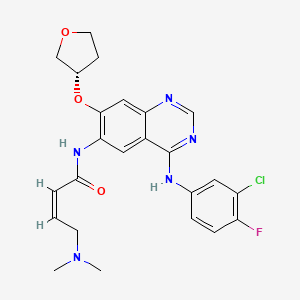

IUPAC Name |

(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXXDDBFHOBEHA-QGZUEGPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103129 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680184-59-1 | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。